molecular formula C9H9ClN2O3 B8784780 N-(2-Chloroethyl)-2-nitrobenzamide CAS No. 84946-21-4

N-(2-Chloroethyl)-2-nitrobenzamide

Cat. No.: B8784780
CAS No.: 84946-21-4
M. Wt: 228.63 g/mol
InChI Key: JMTMTKFVHPTYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloroethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-nitrobenzoyl group linked to a 2-chloroethylamine moiety. This structure confers unique physicochemical and biological properties, particularly due to the electron-withdrawing nitro group and the reactive chloroethyl side chain.

Properties

CAS No.

84946-21-4

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(2-chloroethyl)-2-nitrobenzamide

InChI

InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13)

InChI Key

JMTMTKFVHPTYCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Nitrobenzamides with Varying Aromatic Substituents

  • N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide (): Features a 2-chloro-5-nitrophenyl group instead of the chloroethyl chain.
  • N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (): Replaces the benzene ring with a pyridinyl group. The pyridine nitrogen introduces polarity, likely improving water solubility but altering target specificity due to hydrogen-bonding interactions .

Heterocyclic Derivatives

  • This compound is soluble in ethanol but insoluble in water, suggesting higher lipophilicity than N-(2-chloroethyl)-2-nitrobenzamide. Its antimicrobial activity may stem from thiadiazole-mediated enzyme inhibition rather than alkylation .

Prodrug Analogues

  • 5-[N,N-bis(2-Chloroethyl)amino]-2-nitrobenzamide (SN 23862, ): A bifunctional alkylating agent with two chloroethyl groups. Its cytotoxicity is activated via nitroreductase-mediated reduction, demonstrating a 145-fold increase in potency under enzymatic conditions. Comparatively, this compound’s single chloroethyl group may exhibit lower cross-linking efficiency but reduced systemic toxicity .
Physicochemical Properties
Compound Key Substituents Solubility LogP (Estimated)
This compound 2-Nitro, chloroethyl Lipophilic ~2.5
N-(5-Ethyl-thiadiazol-2-yl)-2-nitrobenzamide Thiadiazole, ethyl Ethanol-soluble ~3.0
SN 23862 () Bis(chloroethyl), 2,4-dinitro Moderate aqueous solubility ~1.8

The chloroethyl group in this compound increases lipophilicity compared to hydroxyl or pyridinyl derivatives (e.g., N-(2-hydroxyphenyl)-2-nitrobenzamide, ), which exhibit higher water solubility due to polar groups .

Antimicrobial Activity

  • Thiouracil derivatives with chloroethyl groups () show broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus), suggesting that this compound could share similar targets. However, nitrobenzamides with thiadiazole moieties () exhibit superior antifungal activity, highlighting the role of heterocycles in targeting fungal enzymes .
Toxicity and Therapeutic Index
  • The chloroethyl group’s alkylating activity correlates with toxicity, as seen in nitrosoureas (). This compound’s moderate lipophilicity (LogP ~2.5) may balance tissue penetration and toxicity, unlike more lipophilic analogs like N-(2,4-dimethylphenyl)-2-nitrobenzamide (), which could accumulate in fatty tissues .

Preparation Methods

Synthesis of 2-Nitrobenzoyl Chloride

The direct amidation route begins with the preparation of 2-nitrobenzoyl chloride, a critical intermediate. This is achieved by treating 2-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions:

Reaction:

2-Nitrobenzoic acid+SOCl2Reflux, 4–6 h2-Nitrobenzoyl chloride+SO2+HCl\text{2-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{Reflux, 4–6 h}} \text{2-Nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}

Conditions:

  • Solvent: Toluene or dichloromethane

  • Temperature: 60–80°C

  • Yield: 90–95%

Amidation with 2-Chloroethylamine

The acid chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) to neutralize HCl and drive the reaction:

Reaction:

2-Nitrobenzoyl chloride+2-Chloroethylamine hydrochlorideEt3N, DCM, 0–25°CN-(2-Chloroethyl)-2-nitrobenzamide+HCl\text{2-Nitrobenzoyl chloride} + \text{2-Chloroethylamine hydrochloride} \xrightarrow{\text{Et}_3\text{N, DCM, 0–25°C}} \text{this compound} + \text{HCl}

Optimized Parameters:

  • Molar ratio: 1:1.2 (acid chloride:amine)

  • Reaction time: 2–4 h

  • Yield: 80–85%

Table 1: Direct Amidation Method Performance

ParameterValue
Starting material2-Nitrobenzoic acid
Key reagentSOCl₂, Et₃N
Total steps2
Overall yield72–77%
Purity (HPLC)≥98%

Stepwise Synthesis via Hydroxyethyl Intermediate

Formation of N-(2-Hydroxyethyl)-2-nitrobenzamide

This method involves synthesizing a hydroxyethyl intermediate before halogenation. Ethanolamine is reacted with 2-nitrobenzoyl chloride under mild conditions:

Reaction:

2-Nitrobenzoyl chloride+EthanolamineDCM, 0–25°CN-(2-Hydroxyethyl)-2-nitrobenzamide+HCl\text{2-Nitrobenzoyl chloride} + \text{Ethanolamine} \xrightarrow{\text{DCM, 0–25°C}} \text{N-(2-Hydroxyethyl)-2-nitrobenzamide} + \text{HCl}

Conditions:

  • Solvent: Dichloromethane

  • Base: Pyridine or Et₃N

  • Yield: 85–90%

Halogenation to this compound

The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

Reaction with SOCl₂:

N-(2-Hydroxyethyl)-2-nitrobenzamide+SOCl2Reflux, 2–3 hThis compound+SO2+HCl\text{N-(2-Hydroxyethyl)-2-nitrobenzamide} + \text{SOCl}2 \xrightarrow{\text{Reflux, 2–3 h}} \text{this compound} + \text{SO}2 + \text{HCl}

Conditions:

  • Solvent: Dry dichloromethane

  • Temperature: 40–60°C

  • Yield: 75–80%

Reaction with PCl₅:

N-(2-Hydroxyethyl)-2-nitrobenzamide+PCl5Reflux, 1–2 hThis compound+POCl3+HCl\text{N-(2-Hydroxyethyl)-2-nitrobenzamide} + \text{PCl}5 \xrightarrow{\text{Reflux, 1–2 h}} \text{this compound} + \text{POCl}3 + \text{HCl}

Conditions:

  • Solvent: Chloroform

  • Temperature: 60–80°C

  • Yield: 70–75%

Table 2: Stepwise Method Performance

ParameterValue
Starting material2-Nitrobenzoic acid
Key reagentsSOCl₂, PCl₅
Total steps3
Overall yield61–68%
Purity (HPLC)≥97%

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct amidation offers higher overall yields (72–77%) and fewer steps but requires handling unstable 2-chloroethylamine hydrochloride.

  • Stepwise synthesis is more suitable for large-scale production due to safer intermediates, albeit with lower yields (61–68%).

Side Reactions and Mitigation

  • Direct method: Competing hydrolysis of 2-nitrobenzoyl chloride can occur if moisture is present. Anhydrous conditions and excess amine minimize this.

  • Stepwise method: Over-chlorination may form dichloro byproducts. Controlled stoichiometry (1:1.1 molar ratio of hydroxyethylamide:SOCl₂) suppresses this.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent patents describe microwave acceleration for the halogenation step, reducing reaction time from 3 h to 20 min with comparable yields (78%).

Continuous-Flow Systems

Microreactor technology enables safer handling of SOCl₂ and improves heat dissipation, enhancing yield reproducibility (±2% variance) .

Q & A

Q. What are the recommended methods for synthesizing N-(2-Chloroethyl)-2-nitrobenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a condensation reaction between 2-nitrobenzoyl chloride and 2-chloroethylamine. Key steps include:

  • Reagent Preparation : Use freshly distilled 2-nitrobenzoyl chloride to avoid hydrolysis.
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Temperature Control : Maintain temperatures between 0–5°C during acyl chloride addition to prevent thermal decomposition .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel GF254, eluent: 2:1 hexane/ethyl acetate) .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the chloroethyl group (δ ~3.8–4.2 ppm for CH₂Cl) and nitrobenzamide aromatic protons (δ ~7.5–8.3 ppm) .
    • IR Spectroscopy : Identify key functional groups (amide C=O at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹, C-Cl stretch at ~700 cm⁻¹) .
  • Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% as per pharmacopeial standards) .

Q. What solvent systems are optimal for solubility testing of this compound?

Methodological Answer: Assess solubility using the shake-flask method :

  • Polar Solvents : Ethanol (moderate solubility ~15 mg/mL), DMSO (high solubility >50 mg/mL).
  • Nonpolar Solvents : Hexane (insoluble).
  • Aqueous Buffers : Test pH-dependent solubility (e.g., phosphate-buffered saline at pH 7.4) to simulate physiological conditions .

Advanced Research Questions

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group as electron-deficient center) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding (amide NH) and hydrophobic interactions (chloroethyl group) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding affinity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products (e.g., nitro reduction to amine) that may alter activity .
  • Enzyme Inhibition Assays : Compare results under standardized conditions (e.g., fixed ATP concentration for kinase assays) to minimize variability .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

Methodological Answer:

  • Substituent Screening : Synthesize analogs with modified chloroethyl chains (e.g., fluorinated or branched alkyl groups) to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the nitro group with sulfonamide or trifluoromethyl to enhance metabolic stability .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituent positions with antibacterial/antiproliferative activity .

Q. What protocols ensure stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
  • Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and quantify hydrolytic byproducts (e.g., 2-nitrobenzoic acid) .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage at -20°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.